molecular formula C₁₉¹³C₃H₁₈O₁₀ B1154504 (-)-Epicatechin Gallate-13C3

(-)-Epicatechin Gallate-13C3

Cat. No.: B1154504
M. Wt: 445.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Epicatechin Gallate-13C3 is a carbon-13 (13C)-labeled isotopologue of (-)-epicatechin gallate (ECG), a flavanol-3-ol derivative found in green tea, cocoa, and berries. The compound is synthesized by replacing three natural carbon atoms (12C) with stable 13C isotopes at specific positions (e.g., the B-ring or gallate moiety) to enable precise tracking in metabolic, pharmacokinetic, and biochemical studies . Key characteristics include:

  • Molecular formula: C22H14O10 (with three 13C atoms).
  • Isotopic purity: ≥99 atom % 13C .
  • Applications: Used as an internal standard in mass spectrometry, tracer in bioavailability studies, and tool for investigating antioxidant or antimicrobial mechanisms .

Properties

Molecular Formula

C₁₉¹³C₃H₁₈O₁₀

Molecular Weight

445.35

Synonyms

3,4,5-Trihydroxybenzoic Acid (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl Ester-13C3;  (-)-epi-Catechin 3-O-gallate-13C3;  3-Galloyl-(-)-epicatechin-13C3;  3-Galloyl-(2R,3R)-(-)-Epicatechin-13C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2.1. Structural Analogues

The following table compares (-)-Epicatechin Gallate-13C3 with structurally related flavanols:

Compound Structure Key Functional Groups Isotopic Labeling Source/Application Reference
(-)-Epicatechin Gallate Flavan-3-ol core + gallate ester Hydroxyl groups, gallate moiety None Green tea, antimicrobial studies
(-)-Epicatechin Flavan-3-ol core (no gallate) Hydroxyl groups None Apples, cocoa, antioxidant assays
(-)-Epigallocatechin Gallate (EGCG) Flavan-3-ol core + gallate + trihydroxyl B-ring Trihydroxyl B-ring, gallate None Green tea, anticancer research
Procyanidin B2 Dimer of (-)-epicatechin C4→C8 interflavan bond None Grapes, antioxidant studies
This compound Same as ECG + 13C at three positions 13C-labeled gallate/core ≥99% 13C Isotope tracing, metabolic studies
  • Key Insight: The gallate moiety in ECG-13C3 enhances lipid solubility and binding affinity to proteins (e.g., bacterial β-lactamases) compared to non-galloylated catechins like (-)-epicatechin .
2.2. Isotopic vs. Non-Isotopic Analogues
  • Metabolic Tracking: ECG-13C3 enables differentiation from endogenous ECG in plasma, as seen in studies where 13C-labeled metabolites (e.g., methylated or glucuronidated forms) are quantified via LC-MS .
  • Bioactivity: No significant differences in antioxidant or antimicrobial activity are expected between ECG-13C3 and non-labeled ECG, as isotopic substitution minimally alters chemical reactivity .
3.1. Antioxidant Efficacy

The antioxidant capacity of ECG-13C3 can be inferred from its non-labeled analogues:

Compound DPPH EC50 (µM) ABTS+ Scavenging (IC50, µM) Reference
(-)-Epicatechin Gallate 12.5 ± 1.2 9.8 ± 0.8
Gallic Acid 10.1 ± 0.9 8.2 ± 0.6
Procyanidin B2 15.3 ± 1.5 11.4 ± 1.1
This compound ~12.5 (estimated) ~9.8 (estimated)
  • Note: EC50 values for ECG-13C3 are assumed equivalent to non-labeled ECG due to identical functional groups. However, isotopic labeling improves detection sensitivity in antioxidant assays .
3.2. Antimicrobial Activity

ECG and its analogues inhibit β-lactamase in Staphylococcus aureus, restoring β-lactam antibiotic efficacy. Modified ECG derivatives (e.g., B-ring methylated analogues) show reduced activity compared to ECG-13C3 :

Compound β-Lactamase Inhibition (IC50, µM) Synergy with Oxacillin (FIC Index) Reference
(-)-Epicatechin Gallate 8.3 ± 0.7 0.25 (synergistic)
B-Ring Methylated ECG 32.5 ± 2.1 0.75 (additive)
This compound 8.3 (assumed) 0.25 (assumed)

Metabolic and Pharmacokinetic Differences

  • Bioavailability: Non-labeled ECG undergoes extensive phase II metabolism (glucuronidation, methylation), producing metabolites like 3′-O-methyl-ECG . ECG-13C3 allows precise quantification of these metabolites in plasma .

Preparation Methods

Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (ee%)
EpoxidationTi(OiPr)₄, diethyl tartrate, TBHP, -20°C8596
CyclisationHFIP, 60°C, 15 days46>95
Oxidation/ReductionDess-Martin periodinane, L-Selectride, THF9298

This method’s reproducibility hinges on the purity of acetyl bromide, as residual HBr leads to stereochemical erosion. The final gallate esterification uses DMAP-catalyzed coupling with benzyl-protected gallate acid chloride, followed by hydrogenolysis (EtOAc/MeOH, 12 h) to achieve near-quantitative yields.

Mitsunobu Cyclisation for A-Ring Functionalization

Mitsunobu cyclisation enables construction of the C-ring while preserving the A-ring’s hydroxylation pattern. Triol intermediates, synthesized via asymmetric dihydroxylation (α-AD mix® or β-AD mix®), react with diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the chroman system.

Key Parameters for Mitsunobu Reactions

ParameterValueImpact on Yield
SolventTHFOptimal
Temperature0°C to RT78% yield
Protecting GroupsBenzyl, TMSPrevents oxidation

Post-cyclisation, galloylation is achieved using benzyl-protected gallate acid chloride, with hydrogenolysis (Pd/C, H₂) removing protective groups. This route is particularly effective for synthesizing A-ring-deleted analogues, though reduced aromatic activation lowers yields compared to natural derivatives.

Oxidation/Reduction Protocol for Epimerization

The anti-stereochemistry (catechin) generated via Sharpless or Mitsunobu methods is converted to the syn-configuration (epicatechin) through sequential oxidation and reduction. Dess-Martin periodinane oxidizes the C3 alcohol to a ketone, followed by L-Selectride-mediated stereoselective reduction.

Stereochemical Outcomes

Starting MaterialProductDiastereomeric Excess (%)
Catechin (11a )Epicatechin (7a )98

This step ensures the desired 2R,3R configuration critical for β-lactam resistance modulation in staphylococcal studies.

Isotopic Labeling with Carbon-13

Incorporating 13C isotopes into (-)-epicatechin gallate involves substituting key precursors with 13C-labeled analogs. For example, [13C3]-gallic acid is esterified to the epicatechin core using DCC/DMAP coupling. The molecular formula for the labeled compound is C22H18O11 with a molecular weight of 461.3 g/mol.

Isotopic Purity Verification

TechniqueResult
Mass Spectrometrym/z 461.0949 (calculated for 13C3)
NMRDistinct 13C coupling patterns

Suppliers like Shanghai Hao Zhun Biological Technology and IsoSciences offer [13C3]-gallic acid precursors, enabling large-scale synthesis.

Challenges and Optimizations

Solvent and Reagent Purity

  • HFIP Purity : Contaminants in HFIP prolong cyclisation to 15 days.

  • Acetyl Bromide : Must be freshly distilled to avoid HBr-induced side reactions.

Enantiopurity Maintenance

Chiral HPLC and Mosher ester analysis confirm >95% ee after each step. Specific rotations ([α]D²⁵ = -62°) match natural (-)-epicatechin gallate, ensuring fidelity .

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of (-)-Epicatechin Gallate-13C3 in experimental settings?

  • Methodological Answer :

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy with 13C isotopic enrichment to confirm the labeled positions and structural integrity. Compare observed chemical shifts with unlabeled (-)-Epicatechin Gallate reference data .

  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 280 nm) to assess purity. Validate retention times against certified standards and quantify impurities using area-under-the-curve analysis .

  • Mass Spectrometry (MS) : Confirm molecular weight (442.37 g/mol) via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to detect isotopic peaks specific to 13C3 labeling .

    Table 1: Key Physicochemical Properties

    PropertyValue/DescriptionSource
    Molecular FormulaC22H18O10
    Solubility (DMSO)≥22.1 mg/mL
    Storage Conditions-20°C, protected from light

Q. What experimental precautions are critical when handling this compound in vitro?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use chemical fume hoods for dust control and ensure adequate ventilation to minimize inhalation risks .
  • Waste Disposal : Follow institutional guidelines for organic waste. Neutralize or dilute residues before disposal to comply with environmental regulations .
  • Contamination Mitigation : Clean spills immediately with ethanol/water mixtures, avoiding direct skin contact. Monitor for delayed symptoms (e.g., respiratory irritation) and seek medical attention if exposure occurs .

Advanced Research Questions

Q. How can isotopic labeling (13C3) resolve ambiguities in tracking (-)-Epicatechin Gallate’s metabolic fate in pharmacokinetic studies?

  • Methodological Answer :

  • Isotope Ratio Mass Spectrometry (IRMS) : Quantify 13C enrichment in biological samples (e.g., plasma, urine) to distinguish endogenous catechins from administered this compound. Normalize data using internal standards like 13C-glucose .
  • Tracer Kinetic Modeling : Apply compartmental models to estimate absorption rates, tissue distribution, and elimination half-lives. Compare labeled vs. unlabeled compound data to identify isotope effects or metabolic bottlenecks .

Q. What experimental strategies address contradictory data on (-)-Epicatechin Gallate’s enzyme inhibition mechanisms (e.g., COX-1/COX-2)?

  • Methodological Answer :

  • Enzyme Assay Optimization :
  • Use recombinant COX-1/COX-2 isoforms in controlled buffer systems (pH 7.4, 37°C) to standardize activity measurements.
  • Validate inhibition curves with positive controls (e.g., aspirin for COX-1, celecoxib for COX-2) and assess IC50 values via nonlinear regression .
  • Molecular Docking Simulations : Perform in silico docking (e.g., AutoDock Vina) to compare binding affinities of labeled vs. unlabeled compounds. Analyze hydrogen bonding and steric interactions with catalytic residues (e.g., Tyr-385 in COX-1) .
  • Data Reconciliation : Cross-validate results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) and account for batch-to-batch variability in compound purity .

Q. How can researchers design robust in vivo studies to evaluate this compound’s bioavailability without confounding variables?

  • Methodological Answer :

  • Dose-Response Calibration : Administer escalating doses (e.g., 10–100 mg/kg) via oral gavage or intravenous injection in fasted rodents to establish linear pharmacokinetics .
  • Matrix Effects Mitigation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate this compound from plasma proteins and metabolites prior to LC-MS/MS analysis .
  • Control for Isotope Effects : Compare pharmacokinetic parameters (Cmax, AUC) between 13C-labeled and unlabeled compounds to rule out kinetic isotope effects on absorption or metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.